1H-Pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
Pyrazoloadenine is a heterocyclic compound that belongs to the family of pyrazoles and adenines. It features a nitrogen-nitrogen bond, making it a significant compound in medicinal chemistry and functional materials. Pyrazoloadenine is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
1H-Pyrazolo[3,4-d]pyrimidin-4-amine primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from G1 phase to S phase .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle regulation pathway . By inhibiting CDK2, the compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the G1 to S phase transition. This leads to cell cycle arrest and can induce apoptosis in cancer cells .
Result of Action
The inhibition of CDK2 by this compound results in cell cycle arrest, specifically at the G1/S transition . This can lead to apoptosis, particularly in cancer cells that rely on CDK2 for uncontrolled proliferation . Therefore, this compound has potential as a therapeutic agent in cancer treatment .
Biochemical Analysis
Biochemical Properties
1H-Pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of CDK2, a protein kinase involved in cell cycle regulation . This suggests that it may interact with enzymes and other biomolecules to exert its effects.
Cellular Effects
This compound has shown promising cytotoxicity against tested cancer cell lines . It has also been found to suppress inflammation in different mouse models, indicating its potential effects on cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves inhibition of CDK2 . This inhibition could lead to alterations in cell cycle progression and induction of apoptosis within cells .
Dosage Effects in Animal Models
Related compounds have shown efficacy when orally dosed in a mouse model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoloadenine typically involves the reaction of pyrazole derivatives with adenine derivatives under specific conditions. One common method is the condensation reaction between 4-nonsubstituted pyrazolones and adenine in the presence of a catalyst. The reaction conditions often include a temperature range of 80-120°C and a reaction time of 4-6 hours .
Industrial Production Methods
In industrial settings, the production of pyrazoloadenine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrazoloadenine undergoes various chemical reactions, including:
Oxidation: Pyrazoloadenine can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide)
Major Products Formed
The major products formed from these reactions include various substituted pyrazoloadenine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Pyrazoloadenine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of functional materials, such as catalysts and sensors
Comparison with Similar Compounds
Similar Compounds
Pyrazolone: Another heterocyclic compound with similar structural features and applications.
Pyrazole: Shares the nitrogen-nitrogen bond and is widely used in medicinal chemistry.
Adenine: A purine base that is a key component of nucleic acids
Uniqueness of Pyrazoloadenine
Pyrazoloadenine stands out due to its unique combination of pyrazole and adenine structures, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its wide range of applications make it a valuable compound in various fields .
Properties
IUPAC Name |
1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHCPRYRLDOSKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062362 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-63-4, 20289-44-5 | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380634 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
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Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
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Record name | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.432 | |
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Record name | 4-aminopyrazolo[3,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.704 | |
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Record name | 8-AZA-7-DEAZAADENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0356MAT9LX | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives?
A1: Research indicates that this compound derivatives exhibit affinity for various kinases, including Src family kinases [, , , ], Bruton’s tyrosine kinase (BTK) [, , ], and RET kinase []. They act as competitive inhibitors, vying with ATP for the binding site on these kinases.
Q2: How does inhibition of Src kinase by this compound derivatives impact cellular processes?
A2: Inhibition of Src kinase by compounds like PP1 (1-(1,1-Dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) can influence a range of cellular events. For instance, it has been shown to:
- Reduce hypoxia-inducible factor-1α (HIF-1α) expression: This effect is observed in hepatic stellate cells (HSCs) and contributes to the alleviation of liver fibrosis. []
- Suppress UVB-induced COX-2 expression: This inhibition occurs through the blockade of Fyn kinase activity, a member of the Src kinase family. []
- Prevent cortactin phosphorylation and translocation: This disruption impacts cytoskeletal remodeling in smooth muscle cells, affecting processes like cell migration. []
Q3: Can you elaborate on the downstream consequences of BTK inhibition by this compound derivatives?
A3: Inhibition of BTK, a key player in B cell receptor signaling, leads to a cascade of effects:
- Impaired B cell activation: This disruption interferes with the proliferation and survival of B cells, making it relevant for treating B cell malignancies. []
- Reduced phosphorylation of downstream kinases: This includes Akt (Protein Kinase B) and ERK1/2, further attenuating the signaling pathways involved in B cell activation and proliferation. []
Q4: What are the implications of inhibiting RET kinase with this compound derivatives?
A4: RET kinase inhibition holds therapeutic potential, particularly in the context of cancer:
- Suppression of tumor cell growth: Compounds like those derived from 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines demonstrate efficacy against RET-driven cancers, such as certain types of thyroid cancer. [, ]
Q5: What is the molecular formula and molecular weight of the parent compound this compound?
A5: The molecular formula of this compound is C5H5N5, and its molecular weight is 135.13 g/mol.
Q6: What spectroscopic techniques are commonly employed to characterize this compound derivatives?
A6: Researchers utilize a combination of spectroscopic methods for structural elucidation, including:
- NMR Spectroscopy (1H NMR and 13C NMR): This technique provides insights into the proton and carbon environments within the molecule, aiding in structure determination. [, , ]
- IR Spectroscopy: IR spectra offer information about the functional groups present in the molecule, such as characteristic stretching and bending vibrations. [, ]
- Mass Spectrometry (MS): This technique helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity and purity. [, ]
- X-ray Crystallography: When feasible, obtaining a single-crystal X-ray structure provides the most definitive three-dimensional structural information. [, ]
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